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Introduction
CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] NAMPT is the rate-limiting

enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a

critical molecule for cellular metabolism and energy production.[3] By inhibiting NAMPT, CHS-
828 depletes intracellular NAD+ levels, leading to ATP depletion and ultimately, cancer cell

death.[2] This mechanism of action makes CHS-828 a promising agent for cancer therapy, and

it has demonstrated significant antitumor activity in various preclinical mouse xenograft models.

[5][6][7]

These application notes provide a comprehensive overview of the use of CHS-828 in mouse

xenograft models, including recommended dosage regimens, detailed experimental protocols,

and expected outcomes based on published preclinical data.

Mechanism of Action: NAD+ Depletion
CHS-828 competitively inhibits NAMPT, which is responsible for converting nicotinamide into

nicotinamide mononucleotide (NMN), a key precursor of NAD+. This disruption of the NAD+

salvage pathway is particularly effective in cancer cells, which often have a higher demand for

NAD+ to support their rapid proliferation and metabolism. The resulting depletion of NAD+

triggers a cascade of events including metabolic collapse and cell death.
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Caption: Signaling pathway of CHS-828 action.

Data Presentation: CHS-828 Dosage and Efficacy in
Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies using

CHS-828 in different mouse xenograft models.
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Table 1: Oral Administration of CHS-828 in Mouse Xenograft Models

Cancer Type Cell Line Mouse Strain
Dosage and
Schedule

Key Findings

Breast Cancer MCF-7 Nude mice
20-50 mg/kg/day,

p.o.

Inhibition of

tumor growth.[5]

Small Cell Lung

Cancer
NYH Nude mice

20-50 mg/kg/day,

p.o.

Tumor

regression.[5]

Neuroblastoma SH-SY5Y NMRI nu/nu mice
Not specified

daily oral dose

82% reduction in

tumor growth;

44% complete

tumor

regression.[6]

Neuroendocrine

Tumor
GOT1 Nude mice

100 mg/kg/week,

p.o.

Moderate tumor

regression.[7]

Neuroendocrine

Tumors

GOT1, BON,

GOT2
Nude mice 250 mg/kg, p.o.

Marked

antitumor activity.

[2]

Table 2: Intravenous Administration of GMX1777 (CHS-828 Prodrug) in Mouse Xenograft

Models
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Cancer Type Cell Line Mouse Strain
Dosage and
Schedule

Key Findings

Multiple

Myeloma
IM-9 Not specified

75 mg/kg over

24h IV infusion

Tumor

regression.[8]

Small Cell Lung

Cancer
SHP-77 Not specified

75 mg/kg over

24h IV infusion

Tumor

regression.[8]

Colon Carcinoma HCT-116 Not specified
75 mg/kg over

24h IV infusion

Tumor

regression.[8]

Colon Carcinoma

(Resistant)
HCT-116R SCID mice

150 mg/kg over

24h IV infusion

No significant

antitumor activity

in resistant

model.[9]

Experimental Protocols
General Mouse Xenograft Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model to

test the efficacy of CHS-828.
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Caption: Experimental workflow for a mouse xenograft study.

1. Cell Culture and Preparation:

Culture the desired human cancer cell line (e.g., MCF-7, HCT-116) in the appropriate

medium and conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19369827/
https://pubmed.ncbi.nlm.nih.gov/19369827/
https://pubmed.ncbi.nlm.nih.gov/19369827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2772749/
https://www.benchchem.com/product/b1668923?utm_src=pdf-body
https://www.benchchem.com/product/b1668923?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest cells during the logarithmic growth phase using trypsinization.

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a

hemocytometer or automated cell counter.

Resuspend the cells in a mixture of sterile PBS and Matrigel (or other basement membrane

extract) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

2. Animal Handling and Tumor Implantation:

Use immunodeficient mice (e.g., nude, SCID) that are 6-8 weeks old.

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28-

gauge needle.

3. Tumor Growth Monitoring:

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula

(Length x Width²) / 2 is commonly used to calculate tumor volume.

Monitor the body weight of the mice as an indicator of general health and toxicity.

4. CHS-828 Administration:

Oral Administration:

Prepare a fresh formulation of CHS-828 in a suitable vehicle (e.g., corn oil).

Administer the specified dose (e.g., 20-100 mg/kg) via oral gavage daily or on the

determined schedule.

Intravenous Administration (of prodrug GMX1777):

Formulate GMX1777 in an appropriate sterile buffer (e.g., 10 mM citrate buffer, pH 4.8).[9]
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Administer the drug via a continuous intravenous infusion over a specified period (e.g., 24

hours) using an infusion pump.

5. Endpoint and Data Analysis:

Continue treatment for the planned duration or until the tumors in the control group reach a

predetermined size.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor volume and weight.

Perform further analyses as required, such as immunohistochemistry for proliferation and

apoptosis markers, or measurement of NAD+ levels in tumor tissue.

Plot tumor growth curves and perform statistical analysis to compare the treatment groups to

the control group.

Safety and Toxicity
In preclinical studies, CHS-828 has been reported to have low toxicity at effective doses.[6]

However, as with other NAMPT inhibitors, dose-limiting toxicities have been observed in clinical

trials, primarily thrombocytopenia and gastrointestinal symptoms.[10] Therefore, it is crucial to

monitor the health of the animals throughout the study, including daily observation for any signs

of distress and regular body weight measurements.

Conclusion
CHS-828 is a potent antitumor agent with a well-defined mechanism of action that has shown

significant efficacy in a variety of mouse xenograft models. The provided dosage tables and

protocols offer a solid foundation for designing and conducting preclinical studies to evaluate

the therapeutic potential of this compound. Researchers should carefully consider the specific

cancer model and experimental goals when selecting the appropriate dosage and

administration route for CHS-828. Further optimization of treatment schedules and combination

therapies may enhance its antitumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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